8-Methoxyimidazo[1,2-a]pyridine hydrochloride
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Overview
Description
8-Methoxyimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both nitrogen and oxygen atoms in the ring structure makes this compound particularly interesting for various chemical reactions and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyimidazo[1,2-a]pyridine hydrochloride typically involves the condensation of 2-aminopyridine with methoxy-substituted aldehydes or ketones. One common method is the Groebke-Blackburn three-component reaction, which involves the use of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it environmentally friendly.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the treatment of tuberculosis and other infectious diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or antiviral effects. The compound can also interact with DNA or RNA, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which lacks the methoxy group.
8-Chloroimidazo[1,2-a]pyridine: A similar compound with a chlorine substituent instead of a methoxy group.
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Another derivative with different substituents.
Uniqueness: 8-Methoxyimidazo[1,2-a]pyridine hydrochloride is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group can enhance its solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9ClN2O |
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Molecular Weight |
184.62 g/mol |
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine;hydrochloride |
InChI |
InChI=1S/C8H8N2O.ClH/c1-11-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H |
InChI Key |
ITRHUQRRXYGNJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC=C2.Cl |
Origin of Product |
United States |
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